molecular formula C10H12O3S B14271098 4-(Benzenesulfonyl)but-3-en-2-ol CAS No. 129083-19-8

4-(Benzenesulfonyl)but-3-en-2-ol

Cat. No.: B14271098
CAS No.: 129083-19-8
M. Wt: 212.27 g/mol
InChI Key: JABFJGMKUVJZPC-UHFFFAOYSA-N
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Description

4-(Benzenesulfonyl)but-3-en-2-ol is an organic compound characterized by the presence of a benzenesulfonyl group attached to a butenol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzenesulfonyl)but-3-en-2-ol typically involves the reaction of benzenesulfonyl chloride with an appropriate butenol derivative under controlled conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Benzenesulfonyl)but-3-en-2-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(Benzenesulfonyl)but-3-en-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Benzenesulfonyl)but-3-en-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the inhibition or activation of specific biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Benzenesulfonyl)butan-2-one
  • 4-(Benzenesulfonyl)but-2-en-1-ol
  • 4-(Benzenesulfonyl)but-3-en-1-ol

Uniqueness

4-(Benzenesulfonyl)but-3-en-2-ol is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the benzenesulfonyl group and the butenol backbone allows for a wide range of chemical modifications and applications .

Properties

CAS No.

129083-19-8

Molecular Formula

C10H12O3S

Molecular Weight

212.27 g/mol

IUPAC Name

4-(benzenesulfonyl)but-3-en-2-ol

InChI

InChI=1S/C10H12O3S/c1-9(11)7-8-14(12,13)10-5-3-2-4-6-10/h2-9,11H,1H3

InChI Key

JABFJGMKUVJZPC-UHFFFAOYSA-N

Canonical SMILES

CC(C=CS(=O)(=O)C1=CC=CC=C1)O

Origin of Product

United States

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